REACTION_SMILES
|
[Cl:1][c:2]1[n:3][cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[Cl:23][CH2:24][Cl:25].[c:9]1([CH3:22])[c:10]([S:17](=[O:18])(=[O:19])[O:20][NH2:21])[c:11]([CH3:16])[cH:12][c:13]([CH3:15])[cH:14]1>>[Cl:1][c:2]1[n+:3]([NH2:21])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[c:9]1([CH3:22])[c:10]([S:17](=[O:18])(=[O:19])[O-:20])[c:11]([CH3:16])[cH:12][c:13]([CH3:15])[cH:14]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccnc(Cl)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(C)c(S(=O)(=O)ON)c(C)c1
|
Name
|
|
Type
|
product
|
Smiles
|
N[n+]1ccc(Cl)cc1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C)c(S(=O)(=O)[O-])c(C)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |